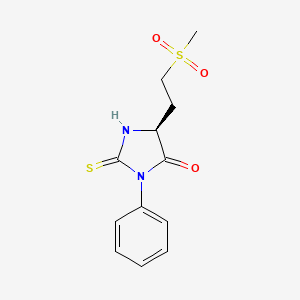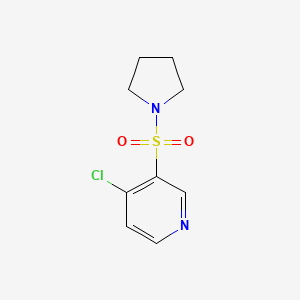
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 4-chloropyridine with pyrrolidine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Materials: 4-chloropyridine, pyrrolidine, sulfonyl chloride.
Reaction Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: Mix the starting materials in the solvent, add the base, and stir the reaction mixture at room temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidin-1-ylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized forms of the pyrrolidin-1-ylsulfonyl group.
Reduction: Reduced forms of the pyrrolidin-1-ylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidin-1-ylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Pyrrolidinylsulfonyl)aniline: Similar structure with an aniline ring instead of pyridine.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure with the chloro group at the 2-position.
Uniqueness
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the specific positioning of the chloro and pyrrolidin-1-ylsulfonyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C9H11ClN2O2S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
4-chloro-3-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-7-9(8)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
QAZBXQNYWDMJPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
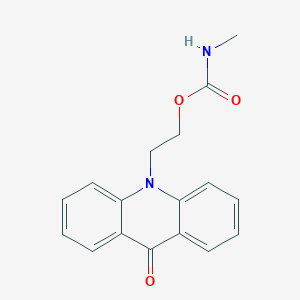

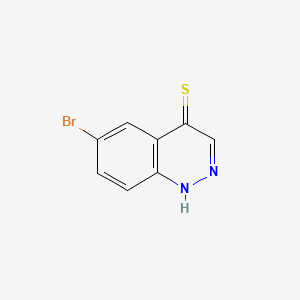
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
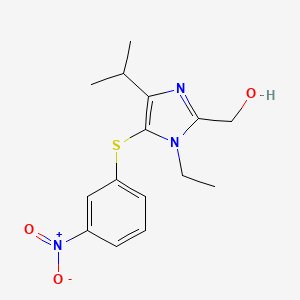

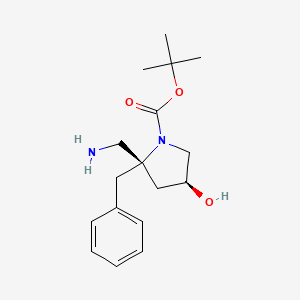

![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
